molecular formula C12H15NO4 B12553799 (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one CAS No. 142763-11-9

(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one

Cat. No.: B12553799
CAS No.: 142763-11-9
M. Wt: 237.25 g/mol
InChI Key: PRMCYVGOYNBROE-VIFPVBQESA-N
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Description

(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one is a chiral oxazolidine derivative. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazolidine ring. The stereochemistry at the 4th position of the oxazolidine ring is specified as the S-configuration. Oxazolidines are known for their applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one typically involves the condensation of an appropriate amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-phenylglycinol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the oxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of (S)-phenylglycinol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.

Scientific Research Applications

(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one depends on its application. As a chiral auxiliary, it induces chirality through the formation of diastereomeric intermediates, which can be separated and further transformed into enantiomerically pure products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
  • (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one
  • (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one

Comparison:

    (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one: The R-configuration at the 4th position results in different stereochemical properties and potentially different reactivity and biological activity.

    (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one: The absence of methoxy groups on the benzyl ring may lead to different electronic and steric effects, affecting its reactivity and applications.

    (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one: The replacement of the oxazolidine ring with a thiazolidine ring introduces sulfur, which can alter the compound’s chemical properties and reactivity.

This detailed article provides a comprehensive overview of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

142763-11-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(4S)-4-[(3,4-dimethoxyphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO4/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-17-12(14)13-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

PRMCYVGOYNBROE-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)N2)OC

Origin of Product

United States

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